2-{[7-(3-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide
Description
This compound is a fluorinated triazolo[4,3-a]pyrazine derivative featuring a sulfanyl acetamide side chain. Its core structure consists of a bicyclic triazolo-pyrazine system substituted with a 3-fluorophenyl group at position 7 and a ketone at position 6.
Properties
IUPAC Name |
2-[[7-(3-fluorophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c22-16-7-4-8-17(13-16)26-11-12-27-19(20(26)29)24-25-21(27)30-14-18(28)23-10-9-15-5-2-1-3-6-15/h1-8,11-13H,9-10,14H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAGIPNWTQADOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
Fluorine vs. Chlorine Substitution: The target compound’s 3-fluorophenyl group may enhance lipophilicity and metabolic stability compared to the 4-chlorobenzyl substituent in ’s analogue. Fluorine’s electron-withdrawing effects could improve binding affinity to hydrophobic enzyme pockets .
Sulfanyl Acetamide Side Chain: The sulfanyl bridge in the target compound and ’s analogue could facilitate disulfide bonding or metal chelation, influencing target engagement. However, the N-(2-phenylethyl) group in the target compound adds a flexible hydrophobic tail absent in ’s phthalazinone-linked acetamide, which may affect membrane permeability .
Amino vs. Oxo Functional Groups: Compound 45 () features an 8-amino group instead of the target’s 8-oxo moiety. Amino groups typically enhance solubility and hydrogen-bonding capacity, which might explain its hypothesized CNS activity via blood-brain barrier penetration .
Biological Activity Trends :
- Fluorinated triazolo-pyrazines (e.g., ’s trifluoroacetyl derivatives) are often associated with enhanced bioactivity due to fluorine’s electronegativity and steric effects. The target compound’s 3-fluorophenyl group aligns with this trend .
- Pesticidal compounds like flumetsulam () share triazolo cores but lack acetamide side chains, underscoring the pharmacological significance of the target’s N-phenylethyl group in drug design .
Research Findings and Implications
- Structural Optimization: The target compound’s design combines fluorination (for stability) and a phenethyl acetamide (for target specificity), distinguishing it from simpler triazolo-pyrazines. Comparative data suggest that minor substitutions (e.g., chlorine for fluorine) significantly alter physicochemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
